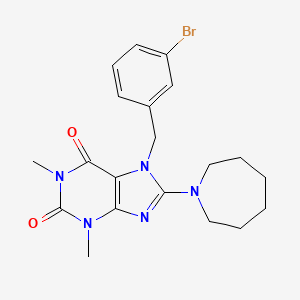
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as ABT-702, is a purine derivative that has been widely studied for its potential therapeutic applications in various diseases. ABT-702 is a potent inhibitor of adenosine kinase, an enzyme that plays a crucial role in regulating the levels of adenosine in the brain and other tissues.
Wirkmechanismus
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its pharmacological effects by inhibiting adenosine kinase, an enzyme that plays a crucial role in regulating the levels of adenosine in the brain and other tissues. Adenosine is a neurotransmitter that has been implicated in various physiological processes, including sleep, pain, and inflammation. By inhibiting adenosine kinase, 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione increases the levels of adenosine in the brain and other tissues, leading to a range of pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione are diverse and depend on the specific disease or condition being studied. In cancer research, 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. In inflammation research, 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. In neurological disorders, 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been studied for its potential use in the treatment of epilepsy, Parkinson's disease, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for adenosine kinase, which allows for precise modulation of adenosine levels in the brain and other tissues. Another advantage is its relatively low toxicity, which makes it a suitable candidate for in vivo studies. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. One direction is to further elucidate its mechanism of action and pharmacological effects, particularly in the context of neurological disorders. Another direction is to investigate its potential use in combination with other drugs or therapies, particularly in cancer research. Finally, future research could focus on developing more efficient synthesis methods for 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which could increase its availability for research and therapeutic applications.
Synthesemethoden
The synthesis of 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps, starting from the reaction of 3-bromobenzylamine with 2,6-dioxopurine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-dimethylazepane in the presence of a reducing agent to yield 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The overall yield of this synthesis method is around 25%, and the purity of the final product is typically greater than 99%.
Wissenschaftliche Forschungsanwendungen
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. Inflammation research has also shown that 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can reduce the levels of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. In neurological disorders, 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been studied for its potential use in the treatment of epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
8-(azepan-1-yl)-7-[(3-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O2/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-8-7-9-15(21)12-14)19(22-17)25-10-5-3-4-6-11-25/h7-9,12H,3-6,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBMZWOUJZJJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

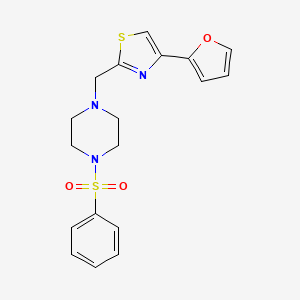
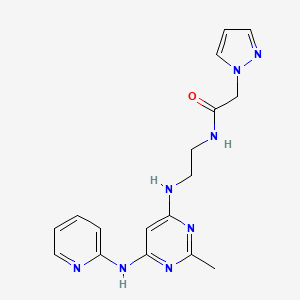

![4-(4-dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol](/img/structure/B2875660.png)
![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)
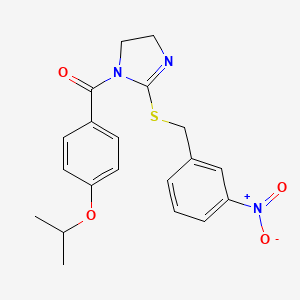
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)
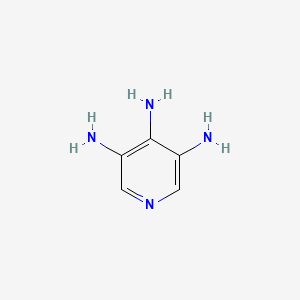

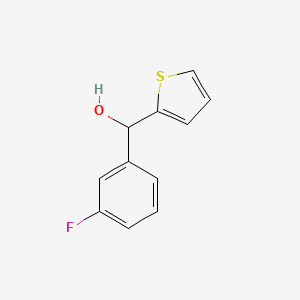
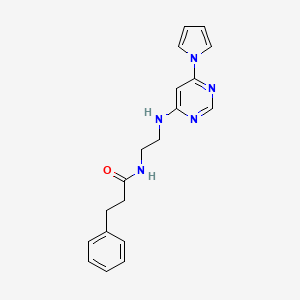
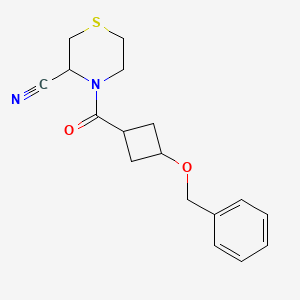
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2875673.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2875674.png)